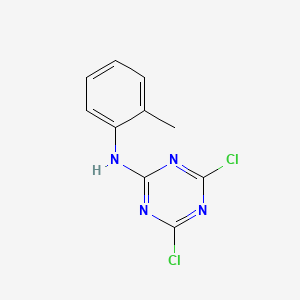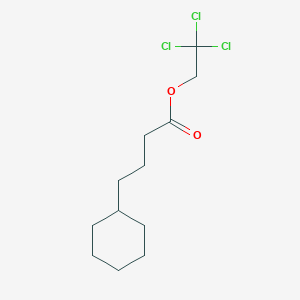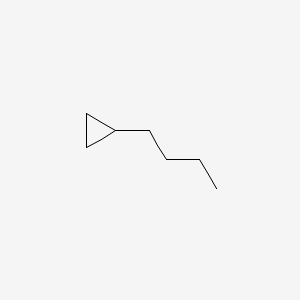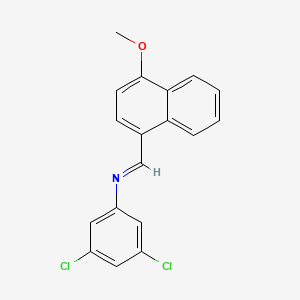
1,2-Dioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioxepane is an organic compound with the molecular formula C₅H₁₀O₂. It is a seven-membered ring containing two oxygen atoms. This compound is part of the dioxepane family, which includes other isomers such as 1,3-dioxepane and 1,4-dioxepane . The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dioxepane can be synthesized through several methods. One common approach involves the radical ring-opening polymerization of cyclic ketene acetals. For example, 2-methylene-1,3-dioxepane can be synthesized by radical copolymerization with N,N-dimethylacrylamide . The reaction conditions typically involve the use of radical initiators such as azobisisobutyronitrile (AIBN) or t-butyl peroxide (TBPO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar radical polymerization techniques. The process is optimized for large-scale production by controlling the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield peroxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,2-Dioxepane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-dioxepane involves its ability to undergo ring-opening polymerization, forming long-chain polymers. These polymers can degrade under specific conditions, such as changes in pH or temperature, making them useful for controlled drug release and other applications . The molecular targets and pathways involved in these processes are primarily related to the polymerization and degradation behavior of the compound.
Comparación Con Compuestos Similares
1,2-Dioxepane can be compared with its isomers, 1,3-dioxepane and 1,4-dioxepane:
1,3-Dioxepane: This isomer has a different ring structure, which affects its chemical reactivity and stability.
1,4-Dioxepane: This isomer is known for its stability and is used in applications where a more stable compound is required.
The uniqueness of this compound lies in its specific ring structure, which provides distinct chemical properties and reactivity compared to its isomers.
Propiedades
Número CAS |
505-63-5 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
dioxepane |
InChI |
InChI=1S/C5H10O2/c1-2-4-6-7-5-3-1/h1-5H2 |
Clave InChI |
HGGNZMUHOHGHBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)

![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)





![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)



